molecular formula C24H28FN7O B5357871 N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B5357871
M. Wt: 449.5 g/mol
InChI Key: SLBQNYJBJMDZNF-ONUIUJJFSA-N
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Description

N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde to form the intermediate Schiff base. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine in the presence of piperidine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and alternative solvents could be explored to further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve the use of organic solvents and controlled temperatures.

Major Products

The major products formed from these reactions include furanones from oxidation, amines from reduction, and substituted triazines from nucleophilic substitution.

Scientific Research Applications

N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
  • N-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Uniqueness

N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN7O/c25-19-9-7-18(8-10-19)21-12-11-20(33-21)17-26-30-22-27-23(31-13-3-1-4-14-31)29-24(28-22)32-15-5-2-6-16-32/h7-12,17H,1-6,13-16H2,(H,27,28,29,30)/b26-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBQNYJBJMDZNF-ONUIUJJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)F)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC=C(O3)C4=CC=C(C=C4)F)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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